Cas no 88469-97-0 (4H-1-Benzothiopyran-4-one, 3-hydroxy-2-[(phenylamino)methyl]-)
![4H-1-Benzothiopyran-4-one, 3-hydroxy-2-[(phenylamino)methyl]- structure](https://www.kuujia.com/scimg/cas/88469-97-0x500.png)
88469-97-0 structure
Product name:4H-1-Benzothiopyran-4-one, 3-hydroxy-2-[(phenylamino)methyl]-
4H-1-Benzothiopyran-4-one, 3-hydroxy-2-[(phenylamino)methyl]- Chemical and Physical Properties
Names and Identifiers
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- 4H-1-Benzothiopyran-4-one, 3-hydroxy-2-[(phenylamino)methyl]-
- 2-(anilinomethyl)-3-hydroxythiochromen-4-one
- DTXSID50748349
- 2-(Anilinomethyl)-3-hydroxy-4H-1-benzothiopyran-4-one
- 88469-97-0
-
- Inchi: InChI=1S/C16H13NO2S/c18-15-12-8-4-5-9-13(12)20-14(16(15)19)10-17-11-6-2-1-3-7-11/h1-9,17,19H,10H2
- InChI Key: WPBPWZQWFHBHRR-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)NCC2=C(C(=O)C3=CC=CC=C3S2)O
Computed Properties
- Exact Mass: 283.06669983g/mol
- Monoisotopic Mass: 283.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6Ų
- XLogP3: 3.4
4H-1-Benzothiopyran-4-one, 3-hydroxy-2-[(phenylamino)methyl]- Related Literature
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
88469-97-0 (4H-1-Benzothiopyran-4-one, 3-hydroxy-2-[(phenylamino)methyl]-) Related Products
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